

# Spectroscopic Profile of 5-Iodo-1H-indazol-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: **5-Iodo-1H-indazol-3-amine**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **5-Iodo-1H-indazol-3-amine**. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages data from the closely related analogue, 5-Iodo-1H-indazole-3-carboxaldehyde, in conjunction with established principles of spectroscopic analysis for aromatic and heterocyclic amines. This approach allows for a robust prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Iodo-1H-indazol-3-amine**.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Iodo-1H-indazol-3-amine**. These predictions are based on the analysis of its structural features and comparison with similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **5-Iodo-1H-indazol-3-amine** Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 12.0	br s	1H	N1-H (indazole)
~7.8	s	1H	C4-H
~7.4	d	1H	C6-H
~7.2	d	1H	C7-H
~5.5	br s	2H	C3-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Iodo-1H-indazol-3-amine** Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~150	C3
~141	C7a
~133	C5
~129	C3a
~125	C6
~120	C4
~112	C7
~85	C5-I

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Iodo-1H-indazol-3-amine** is expected to exhibit characteristic absorption bands corresponding to its primary amine and aromatic heterocyclic structure.

Table 3: Predicted IR Absorption Bands for **5-Iodo-1H-indazol-3-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)[ <a href="#">1</a> ][ <a href="#">2</a> ]
~3100	Medium, Broad	N-H stretch (indazole)
3100 - 3000	Medium	Aromatic C-H stretch
1650 - 1580	Medium to Strong	N-H bend (primary amine)[ <a href="#">1</a> ][ <a href="#">3</a> ]
1620 - 1450	Medium to Strong	C=C stretch (aromatic)
1335 - 1250	Strong	C-N stretch (aromatic amine) [ <a href="#">1</a> ]
910 - 665	Broad	N-H wag (primary amine)[ <a href="#">1</a> ]
~800	Strong	C-I stretch

## Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for **5-Iodo-1H-indazol-3-amine**

m/z	Relative Intensity	Assignment
259	High	[M] <sup>+</sup> (Molecular Ion)
132	Medium	[M - I] <sup>+</sup>
105	Medium	[M - I - HCN] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Iodo-1H-indazol-3-amine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of DMSO-d<sub>6</sub> is recommended to

observe the exchangeable N-H protons of the indazole ring and the amine group.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum on a 400 MHz or higher field spectrometer.
  - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  - Reference the chemical shifts to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for  $^1\text{H}$  and  $\delta$  = 39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **5-Iodo-1H-indazol-3-amine** with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
- Data Acquisition:
  - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

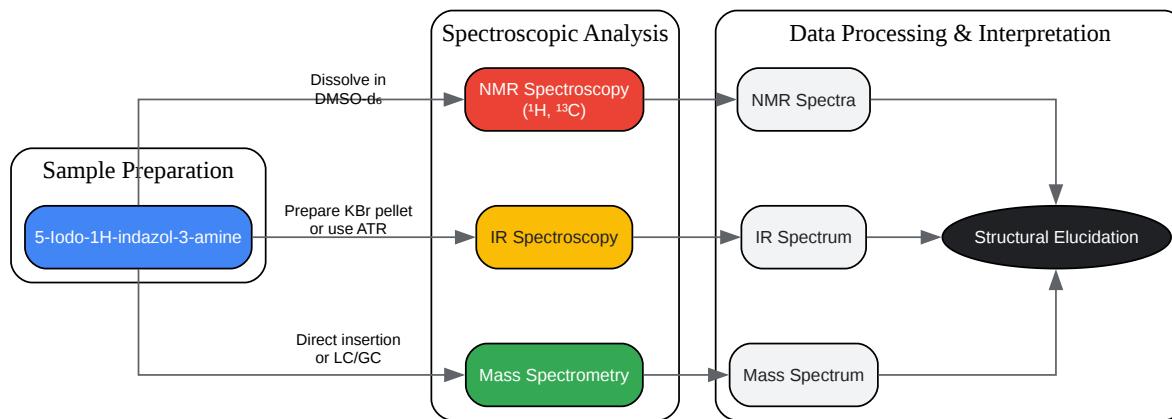
- Scan the sample over a wavenumber range of 4000-400  $\text{cm}^{-1}$ .
- Collect a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.
- Data Processing:
  - The obtained spectrum should be background-corrected.
  - Identify and label the characteristic absorption peaks.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Ionization: Use Electron Ionization (EI) as the ionization method to generate the molecular ion and characteristic fragment ions.
- Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range (e.g., 50-500 amu).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Iodo-1H-indazol-3-amine**.



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Caption: General workflow for the spectroscopic characterization of **5-iodo-1H-indazol-3-amine**.

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